(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate
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Overview
Description
(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tosylhydrazone group attached to the piperidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the piperidine derivative with tosylhydrazine under suitable conditions. This reaction typically requires the presence of a base and an appropriate solvent.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tosylhydrazone group to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylhydrazone group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate is unique due to its specific structural features, such as the tosylhydrazone group and the tert-butyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
tert-butyl (3E)-3-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4S/c1-13-7-9-15(10-8-13)25(22,23)19-18-14-6-5-11-20(12-14)16(21)24-17(2,3)4/h7-10,19H,5-6,11-12H2,1-4H3/b18-14+ |
InChI Key |
IPVMQZVQRGKRMM-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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